molecular formula C11H12N2O3 B578666 Ethyl 6-methoxyimidazo[1,2-a]pyridine-2-carboxylate CAS No. 1220397-18-1

Ethyl 6-methoxyimidazo[1,2-a]pyridine-2-carboxylate

Cat. No.: B578666
CAS No.: 1220397-18-1
M. Wt: 220.228
InChI Key: SKFQWLXXQRGZOF-UHFFFAOYSA-N
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Description

Ethyl 6-methoxyimidazo[1,2-a]pyridine-2-carboxylate is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine class. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry. The imidazo[1,2-a]pyridine scaffold is a privileged structure in drug design due to its ability to interact with various biological targets.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of imidazo[1,2-a]pyridines typically involves the condensation of 2-aminopyridines with α-bromoketones or α-chloroketones. One efficient method involves the NaOH-promoted cycloisomerization of N-propargylpyridiniums under ambient, aqueous, and metal-free conditions . This method provides a rapid and high-yielding route to imidazo[1,2-a]pyridines.

Industrial Production Methods: Industrial production of imidazo[1,2-a]pyridines often employs metal-catalyzed coupling reactions, such as those involving copper, iron, gold, ruthenium, and palladium . These processes may involve undesirable solvents and high temperatures, but recent advancements have focused on greener and more efficient methods.

Chemical Reactions Analysis

Types of Reactions: Ethyl 6-methoxyimidazo[1,2-a]pyridine-2-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions: Common reagents include oxidizing agents, reducing agents, and nucleophiles. Reaction conditions may vary, but metal-free and green chemistry approaches are increasingly preferred .

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. Functionalization at various positions on the imidazo[1,2-a]pyridine scaffold can lead to a wide range of derivatives with different biological activities.

Scientific Research Applications

Ethyl 6-methoxyimidazo[1,2-a]pyridine-2-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 6-methoxyimidazo[1,2-a]pyridine-2-carboxylate involves its interaction with specific molecular targets. The imidazo[1,2-a]pyridine scaffold can bind to various enzymes and receptors, modulating their activity. This interaction can lead to the inhibition of bacterial growth, making it effective against tuberculosis . The exact molecular pathways involved depend on the specific derivative and its target.

Comparison with Similar Compounds

Uniqueness: Ethyl 6-methoxyimidazo[1,2-a]pyridine-2-carboxylate is unique due to its specific substituents, which can influence its biological activity and stability. Its methoxy group at the 6-position and ethyl ester at the 2-position provide distinct properties compared to other imidazo[1,2-a]pyridine derivatives.

Properties

IUPAC Name

ethyl 6-methoxyimidazo[1,2-a]pyridine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O3/c1-3-16-11(14)9-7-13-6-8(15-2)4-5-10(13)12-9/h4-7H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKFQWLXXQRGZOF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN2C=C(C=CC2=N1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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